N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Description
N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is an intriguing organic compound with a unique structure, making it a subject of significant interest in both academic research and industrial applications. This compound features a cyclopropyl group attached to a fluorophenyl moiety, contributing to its distinct chemical properties.
Properties
IUPAC Name |
N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-12-4-1-10(2-5-12)13-8-14(13)21-18(23)11-3-6-16-15(7-11)20-17(22)9-24-16/h1-7,13-14H,8-9H2,(H,20,22)(H,21,23)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZBBNGKUFZRPA-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2=CC3=C(C=C2)OCC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)C2=CC3=C(C=C2)OCC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
In industrial settings, production often leverages optimized catalytic processes and solvent systems to enhance yield and purity. Techniques like high-pressure liquid chromatography (HPLC) are utilized to ensure the final product meets quality standards.
Chemical Reactions Analysis
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions.
Major Products
Reactions produce a range of products depending on the reactants and conditions used, often leading to modified derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide exerts its effects through interactions with specific molecular targets. These targets often involve enzymes or receptors, leading to various biochemical pathways being activated or inhibited, depending on the application.
Comparison with Similar Compounds
Compared to other benzoxazine derivatives, this compound stands out due to its unique cyclopropyl and fluorophenyl groups. Similar compounds may include:
Other benzoxazine derivatives.
Cyclopropyl-containing organic molecules.
Fluorophenyl-substituted compounds.
Each of these compounds will have distinct properties, but none combine them in the exact manner of N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide, highlighting its uniqueness and potential versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
